2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide
Overview
Description
2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide involves several steps. One common method includes the reaction of benzylamine with benzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with phenylacetic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cellular growth and metabolism.
Comparison with Similar Compounds
2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide can be compared with other similar compounds, such as:
2-Amino-2-phenylpropanoic acid: This compound lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
2-Amino-3-phenylpropanoic acid: The absence of the benzyl group in this compound also affects its chemical properties and reactivity.
2-Amino-2-benzylpropanoic acid: This compound has a similar structure but lacks the phenyl group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-2-benzyl-3-phenylpropanoic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12,17H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKCQATBJOVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211392-30-1 | |
Record name | 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.